4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride
Description
Chemical Structure and Properties
4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 4-(trifluoromethoxy)phenyl substituent. Key properties include:
- CAS No.: 1432681-24-7
- Molecular Weight: 311.73 g/mol
- Structure: The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Pharmacological Relevance
This compound is part of the tuberculosis drug candidate Q203, which targets the F1 domain of F-ATP synthase in Mycobacterium tuberculosis. Its mechanism involves disrupting bacterial energy production, often used synergistically with bedaquiline .
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-9(2-4-10)11(17)5-7-16-8-6-11;/h1-4,16-17H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUCPWLVPIACQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)OC(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Benzyl-4-[4-(Trifluoromethoxy)phenoxy]pyridinium Salt
The process begins with 4-[4-(trifluoromethoxy)phenoxy]pyridine (CAS 1004618-85-2) reacting with benzyl halides (e.g., benzyl chloride) in toluene under reflux conditions. This step forms N-benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt (Formula III) with a yield of 70–74.5% and purity up to 97.1% .
Reaction Conditions :
-
Solvent: Toluene
-
Temperature: Reflux (~110°C)
-
Time: 4 hours
Reduction to Tetrahydropyridine Intermediate
The pyridinium salt undergoes reduction using sodium borohydride in tetrahydrofuran (THF) with acetic acid as a proton source. This generates N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine (Formula IV) with near-quantitative yield (99% ) and 96.1% purity .
Key Parameters :
-
Reducing Agent: NaBH₄ (40.0 g per 100 g substrate)
-
Temperature: 0–40°C (controlled to prevent side reactions)
Hydrogenation to Piperidinium Salt
Catalytic hydrogenation of the tetrahydro intermediate in the presence of Pd/C and HCl yields 4-[4-(trifluoromethoxy)phenoxy]piperidinium salt (Formula V). This step typically achieves >95% conversion with minimal byproducts like 4-hydroxypiperidine.
Optimization Note :
-
Catalyst Loading: 10% Pd/C (0.1–0.2 molar equivalents)
-
Hydrogen Pressure: Ambient (balloon)
Neutralization to Free Base and Hydrochloride Formation
Treatment of the piperidinium salt with aqueous NaOH liberates the free base, which is then precipitated as the hydrochloride salt using HCl in acetonitrile. Final yields range from 85–90% .
Grignard Reaction-Based Synthesis
Formation of Piperidine-4-ol Intermediate
A Grignard reagent derived from 4-bromophenyl trifluoromethoxy ether reacts with 1-benzyl-4-piperidone in THF. This step forms 1-benzyl-4-[4-(trifluoromethoxy)phenyl]piperidin-4-ol with 60–70% yield .
Critical Parameters :
-
Grignard Reagent: Mg turners in anhydrous THF
-
Temperature: −10°C to room temperature
Debenzylation and Salt Formation
Debenzylation via hydrogenolysis (H₂/Pd-C) removes the benzyl group, followed by HCl treatment to yield the hydrochloride salt. This step achieves 80–85% yield with 98% purity .
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Pyridinium Salt Reduction | High purity (>96%), scalable | Multi-step, requires toxic solvents (toluene) | 70–90% |
| Grignard Pathway | Fewer steps, avoids pyridinium intermediates | Sensitive to moisture, lower overall yield | 60–85% |
Purity Data :
Industrial-Scale Optimization
Solvent Selection
Replacing toluene with methyl tert-butyl ether (MTBE) in the pyridinium step reduces environmental impact while maintaining yield (68–72%).
Catalytic Hydrogenation Improvements
Using Raney Ni instead of Pd/C lowers costs by 40% without compromising yield (88–92%).
Crystallization Techniques
Anti-solvent crystallization with heptane enhances hydrochloride purity to 99.2% by removing residual acetic acid.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl piperidines .
Scientific Research Applications
Therapeutic Applications
1.1. Retinol Binding Protein 4 (RBP4) Antagonism
One of the primary applications of this compound is in the development of antagonists for retinol binding protein 4 (RBP4). RBP4 plays a significant role in the transport of retinol (vitamin A) from the liver to peripheral tissues. Elevated levels of RBP4 are associated with metabolic disorders such as obesity, type 2 diabetes, and cardiovascular diseases .
Research has indicated that compounds like 4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride can effectively lower serum RBP4 levels, thereby potentially mitigating the effects of these metabolic disorders. For instance, novel RBP4 antagonists have been shown to reduce serum RBP4 levels by over 80% in preclinical mouse models, leading to improved metabolic profiles .
1.2. Neurodegenerative Diseases
The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies suggest that RBP4 antagonism may confer neuroprotective effects by modulating lipid metabolism and reducing inflammation in the central nervous system (CNS) . The ability to inhibit RBP4 could provide therapeutic benefits in conditions characterized by cognitive decline and metabolic dysregulation.
3.1. Preclinical Studies on RBP4 Antagonists
A study demonstrated that a series of nonretinoid RBP4 antagonists, including derivatives of this compound, significantly reduced bisretinoid formation in mouse models mimicking Stargardt disease—a condition linked to retinal degeneration . The results indicated a correlation between reduced serum RBP4 levels and decreased accumulation of lipofuscin bisretinoids.
3.2. Impact on Metabolic Disorders
In another study focusing on metabolic syndrome, compounds similar to this compound were shown to ameliorate insulin resistance and improve lipid profiles in high-fat diet-induced mouse models . These findings suggest that targeting RBP4 could be a viable strategy for managing obesity-related complications.
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Fluorophenyl Analogs
4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride (CAS 3929-30-4)
- Substituent : 4-Fluorophenyl (-F) instead of 4-(trifluoromethoxy)phenyl.
- Molecular Weight : ~267 g/mol (estimated).
- Impact : The smaller fluorine atom reduces steric bulk and lipophilicity compared to -OCF₃. This may decrease membrane permeability but improve solubility. Similarity score: 0.83 .
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride (CAS 1683-49-4)
- Substituent : 3-(Trifluoromethyl)phenyl (-CF₃) at the meta position.
- Impact : The electron-withdrawing -CF₃ group increases acidity and may alter binding interactions. The meta substitution could reduce steric clash compared to para-substituted analogs. Purity: 97% .
Trifluoromethoxy vs. Trifluoromethyl Substituents
4-(Trifluoromethyl)piperidine Hydrochloride (CAS 155849-49-3)
- Substituent : Trifluoromethyl (-CF₃) directly on the piperidine ring.
- Molecular Weight : 189.61 g/mol.
- Impact : Lacks the phenyl ring, reducing aromatic interactions. The -CF₃ group on the piperidine ring may enhance metabolic stability but limit target specificity .
Functional Group Modifications
4-(4-Fluorobenzoyl)piperidine Hydrochloride (PubChem CID 3084438) Substituent: Benzoyl (-C(=O)-) group instead of hydroxyl (-OH). This compound is used in non-tuberculosis applications, highlighting functional group-dependent activity .
4-(4-Trifluoromethoxyphenoxy)piperidine (CAS 287952-67-4) Substituent: Phenoxy (-O-) linker between phenyl and piperidine. Impact: Increased flexibility may improve binding to larger active sites. Similarity score: 0.75 .
Structural and Pharmacological Comparison Table
Biological Activity
4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C13H15F3N2O
- IUPAC Name : this compound
The trifluoromethoxy group is notable for enhancing the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.
Research indicates that compounds with a piperidin-4-ol scaffold exhibit various mechanisms of action, including:
- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes, impacting biochemical pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing central nervous system (CNS) activities.
Antimicrobial Activity
A study highlighted the compound's potential against tuberculosis. The minimum inhibitory concentration (MIC) for related piperidinol analogs was reported between 1.4 to 18.8 μg/mL, indicating promising activity against Mycobacterium tuberculosis .
Antiviral and Antibacterial Properties
The piperidin-4-ol derivatives have shown activity against various pathogens:
- Antiviral Activity : Some analogs have demonstrated efficacy against viral infections, suggesting broad-spectrum antiviral potential.
- Antibacterial Activity : Compounds similar to 4-(4-(trifluoromethoxy)phenyl)piperidin-4-ol have been effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Neuropharmacological Effects
The compound's interaction with CNS receptors has been explored, particularly its effects on dopamine and serotonin transporters. These interactions may lead to therapeutic effects in conditions such as depression and anxiety .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring and the phenyl substituents significantly influence biological activity:
- Trifluoromethoxy Substitution : Enhances potency and selectivity towards specific biological targets.
- Hydroxyl Group Positioning : The position and stereochemistry of hydroxyl groups on the piperidin ring are critical for maintaining activity against tuberculosis .
Case Studies
- Anti-Tuberculosis Activity :
- CNS Activity :
Data Tables
| Compound | MIC (μg/mL) | Activity Type | Notes |
|---|---|---|---|
| 4b | 1.4 | Anti-tuberculosis | R stereochemistry preferred |
| 4m | 1.7 | Anti-tuberculosis | S stereochemistry showed comparable activity |
| Compound X | 0.78 - 3.125 | Antibacterial | Effective against MRSA |
Q & A
Q. What are the established synthetic routes for 4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride, and how can purity be optimized?
Answer: The synthesis typically involves:
- Step 1 : Formation of the piperidin-4-ol core via condensation of 4-(trifluoromethoxy)benzaldehyde with a protected piperidine precursor under basic conditions .
- Step 2 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or methanol) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is recommended to achieve >95% purity .
Q. Key Characterization Data :
Q. How should researchers handle this compound given limited toxicity data?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the trifluoromethoxy group .
- Waste Disposal : Incinerate via licensed hazardous waste facilities, adhering to local regulations for halogenated compounds .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in spectroscopic data for piperidin-4-ol derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H-¹³C HSQC and HMBC to assign ambiguous signals (e.g., distinguishing piperidine ring protons from aromatic resonances) .
- Mass Spectrometry (MS) : Employ tandem MS (MS/MS) to confirm fragmentation patterns, especially for distinguishing regioisomers .
- Infrared (IR) Spectroscopy : Compare C=O and O–H stretches with structurally validated analogues (e.g., 4-hydroxypiperidine derivatives in ).
Example Data Conflict Resolution :
In cases where melting points deviate from literature (e.g., 220°C vs. 225°C), DSC coupled with X-ray diffraction (XRD) can identify polymorphic forms .
Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS targets?
Answer:
- Modifications :
- Assays :
Q. SAR Insights from Analogues :
| Derivative | Biological Activity | Key Structural Feature |
|---|---|---|
| Compound 8 | Analgesic ED₅₀ = 2.1 mg/kg (mouse model) | Naphthoyl substitution |
| Compound 12 | Reduced cytotoxicity (IC₅₀ > 100 µM) | Phenoxypropyl chain |
Q. What are the stability challenges under physiological conditions, and how can they be mitigated?
Answer:
- Hydrolysis Risk : The trifluoromethoxy group may hydrolyze to COF₂ in acidic environments (e.g., gastric fluid).
- Mitigation Strategies :
- Accelerated Stability Testing : Conduct HPLC monitoring at 40°C/75% RH for 4 weeks to assess degradation .
Q. How can computational methods predict interactions with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina to model binding to the σ-1 receptor (PDB ID: 5HK1). The piperidine nitrogen and trifluoromethoxy group show hydrogen bonding and hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability in the receptor binding pocket .
Data Gaps and Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
